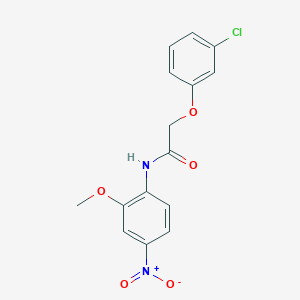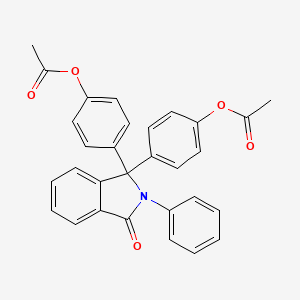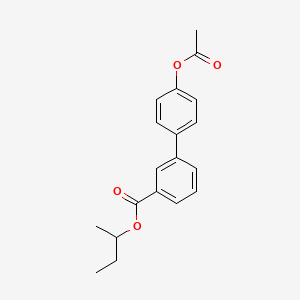![molecular formula C22H15FN2O3 B4899797 2-(3-fluorophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B4899797.png)
2-(3-fluorophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-fluorophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile, also known as FSN-0503, is a synthetic compound that belongs to the acrylonitrile class of molecules. It is a potent and selective inhibitor of the protein-protein interaction between the tumor suppressor p53 and its negative regulator MDM2. This interaction is crucial for the regulation of the p53 pathway, which plays a critical role in preventing the development and progression of cancer.
Aplicaciones Científicas De Investigación
2-(3-fluorophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile has been extensively studied for its potential as a therapeutic agent for cancer. The p53 pathway is frequently disrupted in cancer cells, leading to uncontrolled cell growth and proliferation. MDM2 is overexpressed in many types of cancer and acts as a negative regulator of p53, preventing its activation and allowing cancer cells to evade apoptosis. This compound has been shown to selectively inhibit the interaction between p53 and MDM2, leading to the activation of the p53 pathway and induction of apoptosis in cancer cells. This makes this compound a promising candidate for the development of new cancer therapies.
Mecanismo De Acción
The mechanism of action of 2-(3-fluorophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile involves the disruption of the protein-protein interaction between p53 and MDM2. The crystal structure of this compound bound to MDM2 has been solved, revealing the binding site and mode of action of the compound. This compound binds to a hydrophobic pocket on the surface of MDM2, preventing its interaction with p53. This leads to the stabilization and activation of p53, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective activity against the p53-MDM2 interaction. In cell-based assays, this compound induces the activation of p53 and apoptosis in cancer cells with wild-type p53, but not in cells with mutant p53 or normal cells. This selectivity is important for the development of cancer therapeutics, as it minimizes the potential for off-target effects and toxicity. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-fluorophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile has several advantages for lab experiments. It is a well-characterized compound with a defined mechanism of action and good pharmacokinetic properties. It is also highly selective for the p53-MDM2 interaction, which minimizes the potential for off-target effects and toxicity. However, this compound is a synthetic compound and may not accurately reflect the complexity of the p53 pathway in vivo. It is also a potent inhibitor of the p53-MDM2 interaction, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(3-fluorophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and selectivity. Another area is the investigation of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, the use of this compound as a tool compound for the study of the p53 pathway and its role in cancer biology is an important area of research. Overall, this compound has the potential to be a valuable tool for cancer research and the development of new cancer therapies.
Métodos De Síntesis
2-(3-fluorophenyl)-3-{4-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile was first synthesized by a team of researchers led by Dr. Masahiro Goshima at the University of Tokyo in 2012. The synthesis method involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the coupling of a 4-nitrobenzyl ether with a 3-fluorophenylacetylene to form the desired acrylonitrile product. The final compound is obtained in good yield and high purity using standard purification techniques.
Propiedades
IUPAC Name |
(E)-2-(3-fluorophenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O3/c23-20-3-1-2-18(13-20)19(14-24)12-16-6-10-22(11-7-16)28-15-17-4-8-21(9-5-17)25(26)27/h1-13H,15H2/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIKNGXQEKIUMR-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C(=C\C2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4899717.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(4-methyl-1H-imidazol-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4899727.png)

![N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B4899741.png)
![1-[2-(allyloxy)benzyl]azepane](/img/structure/B4899747.png)
![4-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4899753.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B4899758.png)
![3-bromo-5-phenyl-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4899776.png)


![ethyl 1-[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B4899792.png)
![5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4899818.png)
![2-isopropyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4899821.png)
![5-[4-(2-phenoxyethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4899829.png)